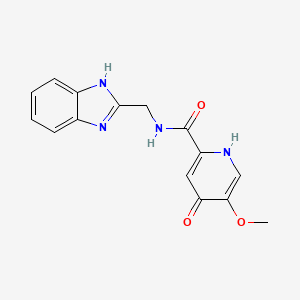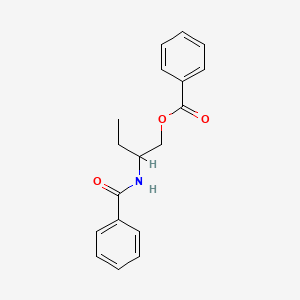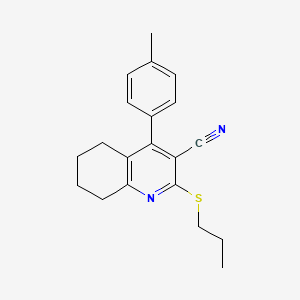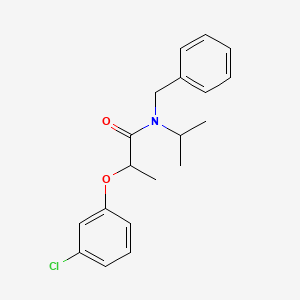![molecular formula C14H14N4O4S B13371167 6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide](/img/structure/B13371167.png)
6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a nicotinamide core, which is modified with a sulfonyl group and a methylphenyl group. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of nicotinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then further reacted with an isocyanate derivative to introduce the carbonyl group. The final step involves the coupling of this intermediate with a suitable amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool in biochemistry.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of anti-inflammatory and anti-cancer activities.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide involves its interaction with specific molecular targets. The sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid: This compound shares the sulfonyl and methylphenyl groups but has a different core structure.
2-Methyl-6-{[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine: Similar in structure but with a pyridine core instead of nicotinamide.
Uniqueness
6-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]nicotinamide is unique due to its combination of a nicotinamide core with sulfonyl and carbonyl modifications. This unique structure allows it to participate in a broader range of chemical reactions and to interact with biological targets in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C14H14N4O4S |
|---|---|
Molekulargewicht |
334.35 g/mol |
IUPAC-Name |
6-[(4-methylphenyl)sulfonylcarbamoylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O4S/c1-9-2-5-11(6-3-9)23(21,22)18-14(20)17-12-7-4-10(8-16-12)13(15)19/h2-8H,1H3,(H2,15,19)(H2,16,17,18,20) |
InChI-Schlüssel |
YWADRHVQHHXHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B13371087.png)
amino]benzoic acid](/img/structure/B13371092.png)


![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)

![Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13371130.png)

![2-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13371137.png)
![6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371145.png)
![N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}-N-(2-methoxyphenyl)amine](/img/structure/B13371149.png)

![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371164.png)
